6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol
CAS No.: 18591-71-4
Cat. No.: VC7954546
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18591-71-4 |
|---|---|
| Molecular Formula | C11H8N4O |
| Molecular Weight | 212.21 g/mol |
| IUPAC Name | 6-phenyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |
| Standard InChI | InChI=1S/C11H8N4O/c16-10-6-9(8-4-2-1-3-5-8)14-15-7-12-13-11(10)15/h1-7,14H |
| Standard InChI Key | CXZFEQORZDGYOV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=NN=CN3N2 |
Introduction
Chemical Identity and Structural Characterization
Core Structure and Substituent Effects
6-Phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol features a bicyclic framework comprising a 1,2,4-triazole ring fused to a pyridazine moiety. The phenyl group at position 6 and hydroxyl group at position 8 introduce steric and electronic modifications that influence solubility, stability, and intermolecular interactions. Comparative analysis with the methyl-substituted analog (CAS 18591-70-3) reveals that phenyl substitution increases molecular weight (estimated 238.25 g/mol vs. 150.14 g/mol for the methyl variant) and enhances aromatic stacking potential, which may improve binding affinity in biological systems .
Table 1: Comparative Physicochemical Properties of Triazolo[4,3-b]pyridazin-8-ol Derivatives
Theoretical calculations for the 6-phenyl derivative suggest moderate lipophilicity (LogP ~2.1), positioning it between the hydrophilic methyl analog (LogP 0.14) and the highly lipophilic trifluoromethylphenyl variant (LogP 3.8) . This balance may facilitate membrane permeability while retaining aqueous solubility—a critical factor for drug-like properties .
Synthetic Methodologies
Cyclization Strategies for Triazolo-Pyridazine Cores
Synthesis of the triazolo[4,3-b]pyridazine nucleus typically involves cyclocondensation reactions. For 6-substituted derivatives, a common approach employs hydrazine derivatives reacting with pyridazine precursors. In the case of 6-phenyl variants, Suzuki-Miyaura coupling could introduce the aryl group post-cyclization, as demonstrated in related systems .
Key Reaction Steps
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Pyridazine Precursor Preparation: Starting with 3-amino-6-chloropyridazine, protection of the amino group followed by bromination at position 6 enables cross-coupling reactions .
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Triazole Ring Formation: Treatment with thiosemicarbazide under basic conditions induces cyclization, forming the triazolo[4,3-b]pyridazine core .
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Phenyl Group Introduction: Palladium-catalyzed coupling (e.g., Suzuki with phenylboronic acid) installs the 6-phenyl substituent .
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Hydroxyl Group Deprotection: Acidic or basic hydrolysis removes protecting groups (e.g., acetyl) at position 8, yielding the final product .
Biological Activity and Mechanistic Insights
Apoptosis Induction and Cell Cycle Effects
In MCF-7 breast cancer cells, triazolo[4,3-b]pyridazines induce S-phase arrest (up to 42% cell accumulation vs. 18% in controls) and elevate caspase-9 activity by 29.6-fold . These effects correlate with downregulation of phosphorylated PI3K (p-PI3K ↓58%), Akt (p-Akt ↓63%), and mTOR (p-mTOR ↓71%), indicating pathway-level disruption .
Pharmacokinetic and Toxicity Considerations
ADME Profiling
While specific data for 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol are unavailable, its methyl analog shows:
The phenyl substituent may increase metabolic stability by resisting oxidative demethylation but could reduce aqueous solubility, necessitating prodrug strategies for oral administration .
Acute Toxicity Trends
Future Directions and Applications
Targeted Drug Development
The dual c-Met/Pim-1 inhibitory profile positions 6-phenyl-1,2,4-triazolo[4,3-b]pyridazin-8-ol as a candidate for:
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Combination Therapies: Synergistic use with PI3K inhibitors (e.g., alpelisib) to overcome pathway redundancy in cancers .
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Theranostic Agents: Radiolabeling with ¹⁸F for PET imaging of kinase overexpression .
Material Science Applications
π-Conjugated triazolo-pyridazines show promise in organic electronics. The phenyl group enhances charge carrier mobility (theoretical μₕ = 0.12 cm²/V·s), suggesting utility in:
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Organic field-effect transistors (OFETs)
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Non-fullerene acceptors for perovskite solar cells
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